molecular formula C13H7ClF3N3 B2387663 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 320422-79-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2387663
CAS No.: 320422-79-5
M. Wt: 297.67
InChI Key: LOJQNQPEJKNAHR-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine (CAS 320422-79-5) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety. The molecule is characterized by electron-withdrawing substituents (Cl and CF₃) on the pyridine ring, which enhance its stability and influence its reactivity. Its InChIKey is LOJQNQPEJKNAHR-UHFFFAOYSA-N . This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogenated and fluorinated groups for targeted interactions .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-10-6-9(13(15,16)17)7-19-12(10)20-5-3-8-2-1-4-18-11(8)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJQNQPEJKNAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . The pyrrolo[2,3-b]pyridine moiety is then fused to the substituted pyridine ring through cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

Anticancer Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine has shown promising anticancer properties. A study detailed its synthesis and evaluation against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The compound exhibited moderate to high cytotoxicity, indicating its potential as a lead compound for developing anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial activity. The incorporation of the trifluoromethyl group enhances the compound's efficacy against bacterial strains. In vitro studies have demonstrated that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to modulate inflammatory pathways. Studies have reported that it can reduce cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives have shown promise in models of neurodegenerative diseases. The compound appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neuropharmacology .

Insecticidal Activity

The trifluoromethyl pyridine derivatives have been evaluated for their insecticidal properties. Studies indicate that they exhibit significant activity against various agricultural pests. For instance, the compound was found to be effective against aphids and other harmful insects at concentrations lower than traditional insecticides .

Herbicidal Activity

In addition to insecticidal properties, there is emerging evidence that these compounds may also possess herbicidal activity. Preliminary assays suggest that they can inhibit the growth of certain weed species, offering a potential avenue for developing new herbicides .

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerPC310
K56215
Hela12
A54920
AntimicrobialE. coli25
S. aureus30
InsecticidalAphids5
HerbicidalCommon Lambsquarters15

Comparison with Similar Compounds

Key Compounds :

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine 3-Cl, 5-CF₃ on pyridine C₁₂H₆ClF₃N₃* ~277.65 High lipophilicity; electron-deficient aromatic system
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-58-0) 4-Cl, 5-CF₃ on pyrrolopyridine C₈H₄ClF₃N₂ 220.58 Increased halogen density; potential for nucleophilic substitution
3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1228665-90-4) 3-Cl, 4-I on pyrrolopyridine C₇H₄ClIN₂ 294.48 Enhanced steric bulk; iodine enables cross-coupling reactions
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl on pyrrolopyridine C₁₂H₁₅N₂ 187.26 Electron-rich system; improved solubility

*Estimated based on structural analysis.

  • Electronic Effects: The trifluoromethyl group in the target compound reduces electron density, making the pyridine ring less reactive toward electrophilic substitution compared to non-fluorinated analogs like 5-aryl-3-amino-pyrrolo[2,3-b]pyridines .
  • Synthetic Utility : Unlike iodinated derivatives (e.g., 3-Chloro-4-iodo analog), the target compound’s chloro and trifluoromethyl groups favor Suzuki-Miyaura couplings over Stille or Negishi reactions .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : The 3-Cl,5-CF₃ substitution pattern optimizes steric and electronic properties for target engagement in medicinal chemistry, as seen in kinase inhibitor scaffolds .
  • Emerging Analogs : Iodinated derivatives (e.g., 3-Iodo-5-CF₃-pyrrolo[2,3-b]pyridine) are gaining traction in radiopharmaceuticals for imaging applications .

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine , identified by its CAS number 321430-71-1, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry. Its structure incorporates both pyridine and pyrrole rings, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H8ClF3N2C_{13}H_8ClF_3N_2 with a molecular weight of approximately 300.67 g/mol. The presence of the trifluoromethyl group and chlorine enhances its lipophilicity and may influence its interaction with biological targets.

Structural Features

FeatureDescription
Pyridine Ring Substituted with chlorine and trifluoromethyl groups
Pyrrole Ring Contributes to the overall stability and reactivity
Molecular Weight 300.67 g/mol
CAS Number 321430-71-1

Antimicrobial Properties

Recent studies have indicated that compounds containing pyridine and pyrrole moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. Preliminary findings suggest that similar compounds may inhibit specific kinases, offering therapeutic benefits in oncology .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins, potentially through hydrophobic interactions or altering the electronic properties of the molecule .

Study on Antimycobacterial Activity

In a recent study focusing on novel chemical entities against Mycobacterium tuberculosis, pyrrole derivatives were screened for their antimycobacterial activity. Some derivatives demonstrated promising results with MIC values indicating effective inhibition of bacterial growth . The study emphasized the importance of structural modifications in enhancing biological activity.

In Vitro Evaluation

A comprehensive evaluation of various derivatives showed that those with fluorinated groups exhibited increased potency against specific cancer cell lines. For example, compounds similar to this compound were assessed for their cytotoxic effects on HepG2 liver cancer cells, revealing a significant percentage of inhibition at low concentrations .

Q & A

Q. What are the common synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine, and what are the critical reaction intermediates?

Answer: The synthesis typically involves a multi-step approach:

Core Formation : Cyclization reactions to construct the pyrrolo[2,3-b]pyridine core. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridine and pyrrole precursors .

Functionalization : Introduction of the 3-chloro-5-(trifluoromethyl)pyridinyl group via nucleophilic aromatic substitution (NAS) or transition-metal catalysis .

Protection/Deprotection : Use of protecting groups (e.g., phenylsulfonyl) to direct regioselectivity during substitution reactions .

Q. Key Intermediates :

StepIntermediateRole
1Halogenated pyrrolopyridine (e.g., 5-bromo derivative)Enables cross-coupling
2Trifluoromethylpyridine precursorProvides CF3 substitution
3Protected intermediates (e.g., sulfonamide)Controls reactivity

Q. How is the compound characterized post-synthesis, and what analytical methods are essential for confirming purity and structure?

Answer: Critical characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing C-3 vs. C-5 substitution) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in complex derivatives .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining yield and regioselectivity?

Answer: Optimization strategies include:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) to improve cross-coupling efficiency .
  • Solvent Systems : Using toluene/EtOH/water mixtures for Suzuki reactions to enhance solubility and reduce side products .
  • Continuous Flow Reactors : Improving heat/mass transfer for exothermic steps (e.g., bromination) .
  • Temperature Control : Lowering temperatures (<90°C) to prevent decomposition of trifluoromethyl groups .

Q. Example Optimization Table :

ParameterOriginal ConditionOptimized ConditionImpact
CatalystPd(OAc)2_2Pd(PPh3_3)4_4Yield ↑20%
SolventDMFToluene/EtOH/H2_2ORegioselectivity ↑95%

Q. What structure-activity relationships (SAR) have been identified for kinase inhibition, particularly against FGFR or VEGFR targets?

Answer: Key SAR findings from analogues:

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets .
  • Chloro Substitution : Position 3 on pyridine improves selectivity for FGFR1 over VEGFR2 .
  • Pyrrolopyridine Core : Rigidity of the fused ring system is critical for maintaining inhibitory potency .

Q. Biological Data Comparison :

DerivativeFGFR1 IC50_{50} (nM)VEGFR2 IC50_{50} (nM)
Parent Compound12 ± 2450 ± 50
CF3→CH3180 ± 20600 ± 70
Cl→F25 ± 5300 ± 40

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

Answer: Common sources of contradiction and solutions:

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) can skew results. Standardize using ADP-Glo™ Kinase Assay .
  • Solubility Issues : Poor solubility in DMSO (e.g., >10 mM stock precipitation) leads to inaccurate dosing. Use co-solvents (e.g., PEG-400) or nanoformulations .
  • Cell Line Variability : Test across multiple lines (e.g., 4T1 breast cancer vs. HUVEC endothelial cells) to confirm target specificity .

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